molecular formula C18H23N3O2S B12001831 5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione

5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione

Cat. No.: B12001831
M. Wt: 345.5 g/mol
InChI Key: UAHWOSWEAZXHNL-FOWTUZBSSA-N
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Description

5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazolidine ring, a piperidine moiety, and a dimethylamino-benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require the presence of a base and are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the piperidine moiety.

Scientific Research Applications

5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent dye and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Dimethylaminobenzylidene)-rhodanine
  • 4-(4-(Dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one
  • 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one

Uniqueness

Compared to similar compounds, 5-(4-Dimethylamino-benzylidene)-3-piperidin-1-ylmethyl-thiazolidine-2,4-dione stands out due to its unique combination of structural features, including the thiazolidine ring and piperidine moiety

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H23N3O2S/c1-19(2)15-8-6-14(7-9-15)12-16-17(22)21(18(23)24-16)13-20-10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3/b16-12+

InChI Key

UAHWOSWEAZXHNL-FOWTUZBSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCCC3

Origin of Product

United States

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